Cas no 13173-24-5 (Piperazine,1,4-di-2-propen-1-yl-)
Piperazine,1,4-di-2-propen-1-yl- (CAS 10138-21-1) is a substituted piperazine derivative featuring two allyl (2-propenyl) groups at the 1 and 4 positions of the piperazine ring. This structure imparts reactivity useful in organic synthesis, particularly in cross-coupling and polymerization reactions. The allyl groups enable further functionalization, making it a versatile intermediate for pharmaceuticals, agrochemicals, and specialty polymers. Its symmetrical design ensures consistent reactivity, while the piperazine core contributes to stability and solubility in common organic solvents. The compound is typically handled under inert conditions due to potential sensitivity to oxidation. Proper storage and handling are recommended to maintain purity and performance in synthetic applications.
13173-24-5 structure
Product Name:Piperazine,1,4-di-2-propen-1-yl-
CAS No:13173-24-5
MF:C10H18N2
MW:166.263322353363
CID:229810
PubChem ID:246344
Update Time:2025-06-08
Piperazine,1,4-di-2-propen-1-yl- Chemical and Physical Properties
Names and Identifiers
-
- Piperazine,1,4-di-2-propen-1-yl-
- 1,4-bis(prop-2-enyl)piperazine
- Piperazine, 1,4-di-2-propenyl- (9CI)
- 1,4-di(prop-2-en-1-yl)piperazine
- 1,4-Diallyl-piperazin
- 1,4-diallylpiperazine
- 1,4-diallyl-piperazine
- AC1L6HUT
- AC1Q2A82
- CTK4B7466
- KST-1B0647
- N,N-allylpiperazine
- N,N'-bis-allylpiperazine
- N,N'-diallylpiperazine
- NSC59289
- SureCN327601
- MFCD00047402
- SCHEMBL327601
- NSC-59289
- AKOS006227945
- 13173-24-5
- DTXSID60289117
-
- Inchi: 1S/C10H18N2/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3-4H,1-2,5-10H2
- InChI Key: CHAQCCZFQZMBCQ-UHFFFAOYSA-N
- SMILES: N1(CC=C)CCN(CC=C)CC1
Computed Properties
- Exact Mass: 166.14714
- Monoisotopic Mass: 166.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 6.5Ų
Experimental Properties
- PSA: 6.48
Piperazine,1,4-di-2-propen-1-yl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB124304-5 g |
N,N'-Diallylpiperazine; . |
13173-24-5 | 5g |
€198.50 | 2022-09-01 |
Piperazine,1,4-di-2-propen-1-yl- Related Literature
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Joshua W. Robinson,Helmut Schlaad Chem. Commun. 2012 48 7835
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2. Reaction of quinazoline-2,4(1H,3H)-dione with N-substituted cyclic amines in combination with phosphoryl trichlorideKenji Yoshida,Takashi Tanaka,Hiroshi Ohtaka J. Chem. Soc. Perkin Trans. 1 1991 1279
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N. H. Agnew,J. R. Parrish J. Chem. Soc. C 1966 203
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